molecular formula C15H14F3N3O3 B12446308 N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12446308
M. Wt: 341.28 g/mol
InChI Key: HHBQTVRETPKLOZ-UHFFFAOYSA-N
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Description

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic organic compound designed for advanced neuroscience and medicinal chemistry research. It features a pyrimidine core structure substituted with a 2-methoxyphenyl group and a trifluoromethyl group, which are known to influence the molecule's electronic properties and metabolic stability. The compound is a derivative of N-methylglycine (sarcosine), an endogenous amino acid that plays a critical role in modulating NMDA receptor function within the central nervous system. Research into sarcosine and its analogs has demonstrated significant potential for investigating novel therapeutic pathways for neurological and psychiatric conditions. Studies have shown that sarcosine acts as a glycine transporter-1 (GlyT1) inhibitor, thereby increasing synaptic glycine levels and enhancing NMDA receptor signaling, which is implicated in the pathophysiology of schizophrenia . The integration of the complex pyrimidine scaffold in this compound suggests potential for unique target selectivity and pharmacological activity distinct from simple sarcosine. This reagent is intended solely for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in organic synthesis or as a reference standard in bioactivity screening assays to explore new GlyT1 inhibitors and NMDA receptor potentiators.

Properties

Molecular Formula

C15H14F3N3O3

Molecular Weight

341.28 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-10(7-12(20-14)15(16,17)18)9-5-3-4-6-11(9)24-2/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

HHBQTVRETPKLOZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Pyrimidine Core Formation

The synthesis of the pyrimidine core typically involves cyclization reactions utilizing appropriate precursors. For trifluoromethyl-substituted pyrimidines, several approaches have been documented in the literature. One common method involves the condensation of 1,3-dicarbonyl compounds with amidines or guanidines. In the context of our target molecule, the trifluoromethyl group is incorporated at the 4-position of the pyrimidine ring, suggesting a synthetic route that employs trifluoroacetyl-containing precursors.

Trifluoromethyl Pyrimidine Synthesis

The incorporation of the trifluoromethyl group at the 4-position of the pyrimidine ring can be achieved through the use of hexafluoroacetylacetone or similar trifluoromethyl-containing building blocks. According to related research, the synthesis typically proceeds through a [3+3] cyclocondensation reaction. Specifically, the reaction of β-enaminones with 2-methylisothiourea sulfate has been demonstrated to yield 4-(trifluoromethyl)pyrimidines in good yields.

Table 1: Common Reagents for Trifluoromethyl Pyrimidine Core Formation

Reagent Combination Reaction Conditions Expected Yield
β-enaminones + 2-methylisothiourea sulfate Reflux, 48h, HCl 60-75%
Trifluoroacetic anhydride + enol ethers, followed by urea HCl, multiple steps 50-65%
Hexafluoroacetylacetone + amidines Base, solvent, 80-100°C 65-80%

Integration of 2-Methoxyphenyl Group at 6-Position

Cross-Coupling Approaches

The incorporation of the 2-methoxyphenyl group at the 6-position can be achieved through various cross-coupling reactions. Suzuki-Miyaura coupling utilizing 2-methoxyphenylboronic acid derivatives and 6-halopyrimidine intermediates represents a practical approach. This method typically employs palladium catalysts and proceeds under mild conditions, preserving the trifluoromethyl functionality.

SNAr Reaction Strategy

An alternative approach involves the use of nucleophilic aromatic substitution (SNAr) reactions. 6-Halopyrimidines, particularly those activated by the electron-withdrawing trifluoromethyl group at the 4-position, can undergo nucleophilic displacement with 2-methoxyphenyl organometallic reagents or their equivalents. This method often requires optimization of reaction conditions to achieve regioselectivity and prevent side reactions.

Table 2: Methods for 2-Methoxyphenyl Integration

Method Reagents Conditions Typical Yield
Suzuki Coupling 2-Methoxyphenylboronic acid, Pd catalyst DMF, K2CO3, 80°C, 6h 75-85%
Negishi Coupling 2-Methoxyphenylzinc reagent, Pd catalyst THF, rt to 60°C, 12h 70-80%
SNAr Reaction 2-Methoxyphenol, base DMF, 100-120°C, 24h 55-65%

N-Methylglycine Incorporation Strategies

Nucleophilic Substitution at 2-Position

The incorporation of the N-methylglycine moiety at the 2-position of the pyrimidine ring typically involves displacement of a suitable leaving group by N-methylglycine (sarcosine). This can be achieved by reacting 2-halopyrimidines with N-methylglycine under basic conditions. According to reported methodologies for similar compounds, the reaction often proceeds best in polar aprotic solvents such as DMF or DMSO, with potassium carbonate or cesium carbonate as the base.

Optimized Reaction Conditions for N-Methylglycine Coupling

Research suggests that the coupling reaction between 2-chloropyrimidines and N-methylglycine can be optimized by adjusting reaction parameters. Higher temperatures (80-100°C) and extended reaction times (12-24 hours) often lead to improved yields. Additionally, the use of phase-transfer catalysts or microwave irradiation can significantly enhance reaction efficiency.

Table 3: N-Methylglycine Incorporation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 80 12 72-76
Cs2CO3 DMSO 100 8 80-84
K2CO3 Isopropanol 80 (reflux) 48 65-70
K2CO3 MeOH/H2O 60 (reflux) 24 75-80

Complete Synthetic Routes for this compound

Convergent Synthesis Approach

Based on the analysis of related compounds and synthetic methodologies, a convergent synthesis approach for this compound can be proposed. This involves the separate preparation of a 2-chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine intermediate, followed by nucleophilic substitution with N-methylglycine.

The synthesis begins with the preparation of a suitable trifluoromethyl-containing β-enaminone, which undergoes cyclization with an appropriate reagent to form the pyrimidine core. The 2-methoxyphenyl group is then introduced through cross-coupling or nucleophilic aromatic substitution. Finally, the 2-position is functionalized with N-methylglycine through nucleophilic displacement of a chloride or other leaving group.

Linear Synthesis Approach

An alternative linear synthesis approach involves the stepwise construction of the pyrimidine ring with the appropriate substituents already in place. This can be achieved by reacting a 2-methoxyphenyl-substituted β-enaminone containing a trifluoromethyl group with a suitable guanidine derivative, followed by functionalization at the 2-position with N-methylglycine.

Table 4: Comparison of Synthetic Approaches

Synthetic Approach Advantages Limitations Overall Yield
Convergent Synthesis Flexibility in optimization of each step More steps, potential purification challenges 35-45%
Linear Synthesis Fewer steps, potentially higher overall yield Less flexibility in optimization 30-40%
Modified One-Pot Approach Time-efficient, fewer isolation steps More challenging reaction control 25-35%

Detailed Experimental Procedure for Preferred Route

Synthesis of 2-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

To a solution of hexafluoroacetylacetone (10 mmol) in ethanol (30 mL), 2-methoxyphenylacetaldehyde (10 mmol) and sodium hydroxide (10 mmol) are added at 0°C. The mixture is stirred for 2 hours at room temperature to form the corresponding β-enaminone intermediate. Subsequently, 2-methylisothiourea sulfate (15 mmol) and concentrated HCl (2 mL) are added, and the reaction mixture is heated to reflux for 48 hours. After cooling, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography to obtain 2-chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Incorporation of N-Methylglycine

The 2-chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (5 mmol) is dissolved in DMF (20 mL), followed by the addition of N-methylglycine (7.5 mmol) and potassium carbonate (10 mmol). The reaction mixture is heated at 80°C for 12 hours with stirring. After completion (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Table 5: Purification Methods and Expected Results

Purification Method Solvent System Recovery (%) Purity (%)
Column Chromatography Hexane/EtOAc (7:3 to 1:1) 85-90 >95
Recrystallization EtOAc/Hexane 75-80 >98
Preparative HPLC Acetonitrile/Water (gradient) 90-95 >99

Alternative Methods and Recent Innovations

Microwave-Assisted Synthesis

Recent developments in synthetic methodologies have demonstrated the utility of microwave-assisted synthesis for preparing pyrimidine derivatives. For the synthesis of this compound, microwave irradiation can significantly reduce reaction times and improve yields during both the pyrimidine core formation and the N-methylglycine coupling steps.

In a typical procedure, the reaction mixture is irradiated at 100-120°C under 120W power and 1 bar pressure for 1-2 hours, resulting in yields of 80-85% for the N-methylglycine coupling step, compared to 72-76% under conventional heating conditions.

Flow Chemistry Approaches

Continuous flow chemistry represents another innovative approach for the synthesis of pyrimidine derivatives. This method offers advantages in terms of scalability, safety (particularly for reactions involving trifluoromethyl-containing reagents), and reaction control. The pyrimidine core formation and subsequent functionalization steps can be performed in a continuous flow system, resulting in improved efficiency and reproducibility.

Table 6: Comparison of Conventional vs. Modern Synthetic Methods

Synthetic Method Reaction Time Yield (%) Advantages Limitations
Conventional Heating 12-48h 65-75 Simple setup, widely applicable Longer reaction times, lower yields
Microwave Irradiation 1-2h 80-85 Shorter reaction times, higher yields Specialized equipment required
Flow Chemistry Continuous 75-85 Scalable, controlled, safer Complex setup, optimization challenges

Characterization and Analytical Methods

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques. 1H NMR spectroscopy typically shows characteristic signals for the methoxy group (around 3.8-3.9 ppm), the N-methyl group (around 3.0-3.1 ppm), and the glycine CH2 group (around 4.0-4.2 ppm). 19F NMR spectroscopy reveals the trifluoromethyl group as a singlet at approximately -61 to -63 ppm. Mass spectrometry confirms the molecular weight with an [M+H]+ peak at m/z 342.28.

Analytical Purity Assessment

The purity of the synthesized compound can be assessed using HPLC analysis. A typical method involves a C18 column with a mobile phase consisting of acetonitrile/water (gradient elution), with detection at 254 nm. The purity of the synthesized this compound should exceed 95% for most applications, with retention time characteristic of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Modulate Signaling Pathways: It can affect cellular signaling pathways, such as the NF-kB inflammatory pathway, by interacting with key proteins involved in these pathways.

    Induce Cellular Responses: It can induce cellular responses such as apoptosis or cell cycle arrest by affecting the expression of specific genes and proteins.

Comparison with Similar Compounds

Key Structural Features :

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, influencing bioavailability .
  • 2-Methoxyphenyl group : The methoxy group at the ortho position may sterically and electronically modulate interactions with biological targets compared to para-substituted analogs .

Comparison with Structural Analogs

Substitution at the 6-Position: Methoxyphenyl Isomers

The position of the methoxy group on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Notes Reference
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Methoxyphenyl C₁₅H₁₄F₃N₃O₃ 341.29 Higher solubility due to para-substitution; common in kinase inhibitors .
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 3-Methoxyphenyl C₁₅H₁₄F₃N₃O₃ 341.29 Meta-substitution reduces steric hindrance; intermediate logP .
Target Compound : 6-(2-Methoxyphenyl) variant 2-Methoxyphenyl C₁₅H₁₄F₃N₃O₃ 341.29 (estimated) Ortho-substitution likely decreases solubility but enhances target specificity due to steric effects .

Key Observations :

  • Para-substituted analogs (e.g., 4-methoxyphenyl) are more prevalent in drug discovery due to favorable solubility and synthetic accessibility .
  • Ortho-substituted analogs (e.g., 2-methoxyphenyl) may exhibit unique binding modes in enzyme pockets but face challenges in crystallization .

Substitution with Heteroaromatic and Bulky Groups

Replacing the methoxyphenyl group with heterocycles or extended aromatic systems alters electronic and steric profiles:

Compound Name 6-Position Substituent Molecular Formula Molecular Weight Notes Reference
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiazol-2-yl C₁₁H₉F₃N₄O₂S 318.28 Enhanced π-π stacking; moderate antibacterial activity .
N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Naphthyl C₁₈H₁₄F₃N₃O₂ 361.33 Increased hydrophobicity; potential CNS penetration .
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Benzothiophen-3-yl C₁₆H₁₂F₃N₃O₂S 367.35 Sulfur-containing analogs show improved metabolic stability .

Key Observations :

  • Thiazole and benzothiophene substituents improve interactions with hydrophobic enzyme pockets .

Halogen-Substituted Analogs

Halogenation (Cl, F) at the phenyl ring modulates electronic effects:

Compound Name Substituent Molecular Formula Molecular Weight Notes Reference
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 2-Chlorophenyl C₁₄H₁₁ClF₃N₃O₂ 345.71 Electron-withdrawing Cl enhances electrophilicity; cytotoxic potential .
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 4-Fluorophenyl C₁₈H₁₁F₄N₃O₂ 377.30 Fluorine improves membrane permeability; used in PET imaging probes .

Key Observations :

  • Chlorine increases compound reactivity but may elevate toxicity .
  • Fluorine balances electronegativity and bioavailability, making it a preferred substituent in medicinal chemistry .

Aliphatic and Cyclic Substituents

Replacing aromatic groups with aliphatic chains or cycloalkyls impacts flexibility and solubility:

Compound Name Substituent Molecular Formula Molecular Weight Notes Reference
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Cyclohexyl C₁₄H₁₈F₃N₃O₂ 317.31 Improved solubility; reduced cytotoxicity .
N-[6-Ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidin-2-yl]-N-methylglycine Ethoxycarbonyl-tetrahydropyrido C₁₄H₁₇F₃N₄O₄ 362.31 Rigid bicyclic structure enhances target selectivity .

Key Observations :

  • Cyclohexyl groups reduce aromatic stacking but improve solubility .
  • Bicyclic systems (e.g., pyrido-pyrimidine) are explored for kinase inhibition and antiviral activity .

Biological Activity

N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₄F₃N₃O₃
  • Molecular Weight : 341.29 g/mol
  • CAS Number : 1820734-59-5
  • MDL Number : MFCD16614400

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Effects : Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, show promising anticancer properties. These compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Activity : Studies have demonstrated the potential antimicrobial effects of similar pyrimidine derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial membranes .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrimidine derivatives can inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, leading to reduced viability of these cells.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis. For example, it has been noted to act on gonadotropin-releasing hormone receptors in certain contexts .
  • Induction of Oxidative Stress : Some pyrimidine-based compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1Identified novel pyrimidine derivatives as potent antagonists for gonadotropin-releasing hormone receptors; suggested potential for treating endometriosis.
Study 2Demonstrated positive inhibition zones against E. coli and Staphylococcus aureus for related pyrimidine complexes, indicating antimicrobial properties.
Study 3Explored the structural characteristics and biological implications of pyrimidine derivatives; highlighted their potential as therapeutic agents in various diseases.

Q & A

Q. What are the established synthetic routes for N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Condensation of 2-methoxyphenylacetamide with trifluoroacetic anhydride under microwave-assisted conditions to generate the pyrimidine ring.

N-Methylglycine Incorporation : Nucleophilic substitution at the pyrimidine C2 position using N-methylglycine ethyl ester in the presence of NaH/THF at 60°C.

Hydrolysis : Alkaline hydrolysis (NaOH/EtOH) to convert the ester to the free carboxylic acid.
Critical Parameters :

  • Microwave irradiation time (affects cyclization efficiency; over 30 minutes risks decomposition).
  • Solvent polarity (THF vs. DMF influences substitution kinetics).
  • Temperature control during glycine coupling (exceeding 70°C promotes side reactions).
    Structural analogs with 4-methoxyphenyl or chlorophenyl substituents follow similar protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and trifluoromethyl (δ 120–125 ppm, ¹³C) groups. Coupling patterns distinguish pyrimidine protons (J = 5–7 Hz for vicinal H atoms) .
    • 19F NMR : Confirms trifluoromethyl integrity (δ -60 to -65 ppm).
  • X-ray Crystallography :
    • SHELX refinement resolves conformational flexibility (e.g., dihedral angles between pyrimidine and aryl rings). Weak C–H···O/F interactions stabilize the crystal lattice .
  • HRMS : Validates molecular formula (C₁₅H₁₄F₃N₃O₃) with <2 ppm error.

Q. How does the 2-methoxyphenyl substituent influence the compound’s electronic structure compared to other aryl groups?

Methodological Answer:

  • Electron-Donating Effects : The 2-methoxy group increases electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions (e.g., iodination at C5).

  • Steric Hindrance : Ortho-substitution induces torsional strain (≈12–15° dihedral angle vs. para-substituted analogs), reducing π-stacking in crystalline phases .

  • Comparative Data :

    Substituent Positionλmax (UV-Vis)Log P
    2-Methoxyphenyl265 nm2.1
    4-Methoxyphenyl272 nm1.8
    3-Chlorophenyl258 nm2.6

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the trifluoromethyl group during synthesis?

Methodological Answer:

  • CF₃ Source : Use Umemoto’s reagent (trifluoromethylation at C4) with CuI catalysis in DMSO at 100°C. Competing C2/C4 substitution is mitigated by steric bulk from the 2-methoxy group .
  • Kinetic Control : Lower temperatures (0–25°C) favor C4 substitution (ΔG‡ = 45 kJ/mol vs. 52 kJ/mol for C2).
  • Post-Synthetic Analysis : Monitor by 19F NMR to detect byproducts (e.g., CF₃ migration to C2).

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural-Activity Reconciliation : Compare analogs (e.g., DT231-DT238 ) to isolate substituent effects:
    • Replace 2-methoxy with 4-fluoro (DT608 ) to assess hydrogen-bonding contributions.
    • Use isothermal titration calorimetry (ITC) to quantify target binding vs. lipophilicity (Log D adjustments).
  • Meta-Analysis Framework : Apply multivariate regression to published IC₅₀ data, weighting variables like assay pH and cell-line variability.

Q. What computational methods predict the compound’s binding affinity for kinase targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to EGFR kinase (PDB: 1M17). The trifluoromethyl group stabilizes hydrophobic pockets (ΔGbind ≈ -8.2 kcal/mol).
  • QSAR Modeling : Train models using pyrimidine derivatives (e.g., DT235-DT238 ) with descriptors like polar surface area and Hirshfeld charges.
  • Docking Validation : Cross-validate with AutoDock Vina; compare poses to crystallographic data from SHELX-refined structures .

Q. What are the stability challenges under physiological conditions, and how can they be systematically assessed?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Susceptibility at the glycine amide bond (t₁/₂ = 8 hours at pH 7.4).
    • Oxidative Demethylation : CYP450-mediated (use liver microsomes + NADPH to quantify metabolites).
  • Analytical Protocols :
    • HPLC-MS : Monitor degradation products with a C18 column (ACN/H₂O + 0.1% formic acid).
    • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; correlate with Arrhenius kinetics.

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